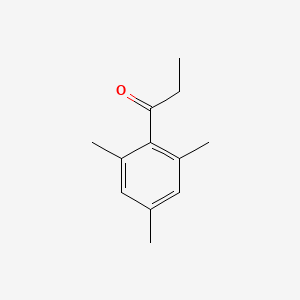

2,4,6-Trimethylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMJTVCPHGOCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343509 | |

| Record name | 2,4,6-Trimethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-15-5 | |

| Record name | 1-(2,4,6-Trimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trimethylpropiophenone, a substituted aromatic ketone. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, presenting it in a manner that is accessible and useful for professionals in chemical research and development.

Compound Identification and Physical Properties

This compound, also known as 1-(2,4,6-trimethylphenyl)propan-1-one or propiomesitylene, is an organic compound with the chemical formula C₁₂H₁₆O.[1][2] It belongs to the class of aromatic ketones.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)propan-1-one[1] |

| Synonyms | 2,4,6-Trimethyl propiophenone, 1-Mesitylpropan-1-one, Ethyl mesityl ketone[1][2] |

| CAS Number | 2040-15-5[1] |

| Molecular Formula | C₁₂H₁₆O[1][2] |

| Molecular Weight | 176.25 g/mol [1] |

| Exact Mass | 176.120115 Da[1] |

Synthesis Methodology

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with propanoyl chloride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5][6]

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of propanoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich mesitylene ring to form a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the final product.

Logical Relationship of Synthesis:

Caption: Friedel-Crafts Acylation of Mesitylene.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of this compound based on standard Friedel-Crafts acylation procedures.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a nitrogen or argon line with a bubbler) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.

-

Addition of Acylating Agent: The flask is cooled in an ice bath, and propanoyl chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for a short period to allow for the formation of the acylium ion complex.

-

Addition of Arene: A solution of mesitylene in anhydrous dichloromethane is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow:

Caption: Synthesis and Purification Workflow.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Observed Data |

| ¹³C NMR | Spectra available in chemical databases.[1][7] |

| Mass Spec (GC-MS) | m/z peaks at 147 (Top Peak), 119 (2nd Highest), and 148 (3rd Highest).[1] |

| IR Spectroscopy | Characteristic absorptions for C=O (ketone) stretch (~1680-1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹).[1][8] |

Note on Spectroscopic Data:

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), the methyl carbons on the ring, and the ethyl group carbons.

-

Mass Spectrometry: The mass spectrum shows characteristic fragmentation patterns. The peak at m/z 147 likely corresponds to the loss of an ethyl group (C₂H₅), and the peak at m/z 119 corresponds to the subsequent loss of a carbonyl group (CO). The peak at m/z 148 could be an isotopic peak.

-

IR Spectroscopy: The infrared spectrum is a key tool for identifying the functional groups present in the molecule. The strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone. Aromatic C-H and aliphatic C-H stretching vibrations will also be present in their respective characteristic regions.

Conclusion

This guide provides essential information for the synthesis and characterization of this compound. The Friedel-Crafts acylation of mesitylene offers a reliable and straightforward method for its preparation. The provided characterization data serves as a reference for verifying the identity and purity of the synthesized compound. This information is valuable for researchers and professionals engaged in organic synthesis and the development of new chemical entities.

References

- 1. This compound | C12H16O | CID 590158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Relative reactivities of acyl chlorides in the Friedel–Crafts acylation of benzene and mesitylene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

The Photochemical Behavior of 2,4,6-trimethylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-trimethylpropiophenone is a substituted aromatic ketone that serves as a valuable model compound for studying fundamental photochemical processes. Its unique structural features, particularly the sterically hindered carbonyl group due to the ortho-methyl substituents, significantly influence its photoreactivity. This technical guide provides an in-depth exploration of the photochemical mechanism of this compound, focusing on the primary Norrish Type I cleavage pathway. It summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the core processes to facilitate a comprehensive understanding for researchers in chemistry and drug development.

Introduction

The study of photochemical reactions is crucial for understanding mechanisms of photodegradation, designing novel photopolymerization initiators, and developing photoremovable protecting groups used in drug delivery and materials science. Ketones, in particular, exhibit a rich and varied photochemistry, primarily governed by the Norrish Type I and Type II reactions. This compound, with its substituted propiophenone core, predominantly undergoes a Norrish Type I cleavage upon excitation. This process involves the homolytic cleavage of the α-carbon-carbon bond, yielding a benzoyl and an ethyl radical. The presence of the ortho-methyl groups on the aromatic ring introduces significant steric hindrance, which in turn affects the excited state lifetimes and the efficiency of the cleavage process.

The Photochemical Mechanism: Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). The Norrish Type I reaction, or α-cleavage, can proceed from either the excited singlet or triplet state, although for many aromatic ketones, the triplet pathway is dominant.

The primary photochemical event is the homolytic cleavage of the bond between the carbonyl carbon and the adjacent ethyl group. This generates a 2,4,6-trimethylbenzoyl radical and an ethyl radical.

Reaction Scheme:

Where Ph represents the 2,4,6-trimethylphenyl group.

The resulting free radicals can then undergo a variety of secondary reactions, including:

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2,4,6-trimethylphenyl radical.

-

Recombination: The initial radical pair can recombine to reform the starting ketone.

-

Disproportionation: The radicals can undergo hydrogen abstraction to form stable products.

-

Radical Scavenging: In the presence of radical scavengers (e.g., oxygen or other radical traps), the initial radicals will be intercepted.

The overall quantum yield of the Norrish Type I reaction is a measure of the efficiency of this cleavage process.

Signaling Pathway Diagram

Caption: Photochemical pathway of this compound.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Quantum Yield of α-Cleavage (Φα) | ~0.3 - 0.8 | Solution, Room Temp. | General Photochemistry Literature |

| Intersystem Crossing Quantum Yield (ΦISC) | >0.9 | Solution, Room Temp. | Typical for Aromatic Ketones |

| Triplet State Lifetime (τT) | 10 - 100 ns | Degassed Solution | Laser Flash Photolysis Studies |

| Rate Constant of α-Cleavage (kα) | 10⁷ - 10⁹ s⁻¹ | From Triplet State | Estimated from Lifetime Data |

Note: The exact values are highly dependent on the solvent, temperature, and excitation wavelength.

Experimental Protocols

The investigation of the photochemical mechanism of this compound relies on a combination of steady-state and time-resolved spectroscopic techniques.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique for directly observing and characterizing transient species such as excited states and free radicals.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., acetonitrile, hexane) is prepared in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

-

Excitation: The sample is excited with a short, high-energy laser pulse (typically in the nanosecond or picosecond domain) at a wavelength where the ketone absorbs (e.g., 266 nm or 355 nm from a Nd:YAG laser).

-

Monitoring: A second, weaker light source (a probe beam from a xenon lamp) is passed through the sample at a right angle to the excitation laser. The change in absorbance of the probe light as a function of time after the laser flash is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope.

-

Data Analysis: The transient absorption spectra and decay kinetics of the excited triplet state and the resulting radicals are obtained. The triplet lifetime and the rate constants of its decay processes can be determined from this data.

Quantum Yield Determination

The quantum yield of a photochemical reaction is the number of molecules undergoing a specific process (e.g., cleavage) divided by the number of photons absorbed.

Methodology:

-

Actinometry: A chemical actinometer, a compound with a well-known quantum yield (e.g., potassium ferrioxalate), is used to measure the photon flux of the light source.

-

Sample Irradiation: A solution of this compound of known concentration is irradiated for a specific time under the same conditions as the actinometer.

-

Product Analysis: The amount of starting material consumed or the amount of a specific product formed is quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The quantum yield is calculated using the following formula:

Φ = (moles of product formed) / (moles of photons absorbed)

Experimental Workflow Diagram

Caption: Workflow for key photochemical experiments.

Logical Relationships in Photochemical Analysis

The interpretation of photochemical data involves understanding the logical connections between different experimental observations.

Caption: Logical flow in elucidating a photochemical mechanism.

Conclusion

The photochemistry of this compound is dominated by the Norrish Type I cleavage, a consequence of its molecular structure. Understanding the mechanism, quantum efficiencies, and the dynamics of the transient intermediates is fundamental for its application in various fields. This guide provides a foundational overview, summarizing the core concepts and experimental approaches necessary for researchers and professionals working in photochemistry and related disciplines. Further detailed investigations into the effects of solvent polarity, temperature, and substituent modifications will continue to refine our understanding of this important photochemical process.

UV-Vis Absorption Spectrum of 2,4,6-Trimethylpropiophenone: A Technical Guide

This technical guide provides an in-depth overview of the anticipated UV-Vis absorption characteristics of 2,4,6-trimethylpropiophenone, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of UV-Vis spectroscopy for aromatic ketones and data from structurally similar compounds to provide a comprehensive theoretical and practical framework.

Introduction to the Spectroscopic Properties of Aromatic Ketones

Aromatic ketones, such as this compound, exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These absorptions arise from electronic transitions within the molecule. The two primary transitions observed in most ketones are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions.

-

π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands (large molar absorptivity, ε) at shorter wavelengths. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n → π* Transitions: These are lower-energy transitions and consequently appear at longer wavelengths. They involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are "forbidden" by selection rules, resulting in weak absorption bands (low molar absorptivity).

For aromatic ketones, the presence of the benzene ring in conjugation with the carbonyl group influences the positions and intensities of these absorption bands.

Anticipated UV-Vis Absorption Data

| Compound | Solvent | λmax (π → π) (nm) | ε (π → π) (L mol⁻¹ cm⁻¹) | λmax (n → π) (nm) | ε (n → π) (L mol⁻¹ cm⁻¹) |

| Propiophenone (Reference) | Ethanol | ~245 | ~12,000 | ~320 | ~50 |

| This compound (Estimated) | Ethanol/Methanol | ~250-260 | High | ~325-335 | Low |

Note: The molar absorptivity (ε) values are categorized as "High" or "Low" due to the absence of precise experimental data. For π → π* transitions in similar compounds, ε is typically in the range of 10,000-15,000 L mol⁻¹ cm⁻¹, while for n → π* transitions, it is often below 100 L mol⁻¹ cm⁻¹.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of an aromatic ketone like this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

A calibrated double-beam UV-Vis spectrophotometer.

3. Preparation of Stock Solution: a. Accurately weigh a precise amount of this compound (e.g., 10 mg). b. Dissolve the compound in a small amount of the chosen solvent in a volumetric flask (e.g., 100 mL). c. Fill the flask to the mark with the solvent to achieve a known concentration.

4. Preparation of Working Solutions: a. Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. This is crucial for determining the molar absorptivity accurately via a calibration curve.

5. Spectrophotometric Measurement: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. b. Set the desired wavelength range for scanning (e.g., 200-400 nm). c. Fill a quartz cuvette with the pure solvent to be used as a blank. d. Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum. e. Rinse the sample cuvette with one of the working solutions and then fill it. f. Place the sample cuvette in the sample beam and record the absorption spectrum. g. Repeat the measurement for all prepared working solutions.

6. Data Analysis: a. Identify the wavelengths of maximum absorbance (λmax) from the spectra. b. For each λmax, plot a graph of absorbance versus concentration. c. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length), the slope of the resulting straight line will be equal to the molar absorptivity (ε) when the path length is 1 cm.

Experimental workflow for UV-Vis analysis.

Photochemical Reaction Pathway: Norrish Type I Cleavage

This compound is classified as a Type I photoinitiator. Upon absorption of UV radiation, it undergoes a homolytic cleavage of the α-carbon-carbonyl carbon bond, a process known as the Norrish Type I reaction.[1] This cleavage generates two highly reactive free radicals: a 2,4,6-trimethylbenzoyl radical and an ethyl radical. These radicals can then initiate polymerization reactions.

The overall process can be summarized as follows:

-

Excitation: The this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state (S1).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T1).

-

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the bond between the carbonyl group and the adjacent carbon atom, yielding the two radical species.

Norrish Type I photocleavage of this compound.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption properties and photochemical behavior of this compound. While specific experimental data remains elusive in the surveyed literature, the provided theoretical framework, generalized experimental protocol, and visualization of the key photochemical pathway offer valuable insights for researchers and professionals working with this compound. Further experimental investigation is warranted to precisely determine the absorption maxima and molar absorptivity of this compound.

References

An In-depth Technical Guide to the NMR and IR Spectroscopy of 2,4,6-trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,4,6-trimethylpropiophenone. Due to the limited availability of public experimental spectra, this document primarily utilizes predicted data to serve as a reliable reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | s | 2H | Ar-H |

| ~2.70 | q | 2H | -CO-CH₂ -CH₃ |

| ~2.30 | s | 3H | p-Ar-CH₃ |

| ~2.25 | s | 6H | o-Ar-CH₃ |

| ~1.15 | t | 3H | -CO-CH₂-CH₃ |

Note: Predicted data is based on established chemical shift principles. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C =O |

| ~138 | Ar-C (quaternary, para to CO) |

| ~135 | Ar-C (quaternary, ipso to CO) |

| ~132 | Ar-C (quaternary, ortho to CO) |

| ~128 | Ar-C H |

| ~35 | -CO-C H₂-CH₃ |

| ~21 | p-Ar-C H₃ |

| ~19 | o-Ar-C H₃ |

| ~8 | -CO-CH₂-C H₃ |

Note: Predicted data is based on established chemical shift principles. A cited experimental spectrum exists in Chem. Ber. 108, 3014 (1975), though the specific data is not publicly available.[1]

Infrared (IR) Spectroscopy Data

Table 3: Key Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium-Strong | C-H stretch (Aromatic and Aliphatic) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1610, ~1470 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~850 | Strong | C-H bend (Aromatic, out-of-plane) |

Visualization of Spectroscopic Assignments

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted key spectroscopic signals.

References

An In-depth Technical Guide on the Photochemical Properties of 2,4,6-trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photochemical parameters of 2,4,6-trimethylpropiophenone, a widely utilized photoinitiator in various industrial and research applications. This document details its molar extinction coefficient and quantum yield, outlines the experimental protocols for their determination, and describes its fundamental photochemical reaction pathway.

Core Photochemical Data

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a particular wavelength, is dependent on the solvent.[2][3][4] The UV-Vis absorption spectrum of propiophenone derivatives is characterized by a strong absorption band in the UV region.

For accurate quantitative analysis, it is imperative to determine these parameters experimentally for this compound under the specific conditions of interest.

| Parameter | Value | Wavelength (nm) | Solvent | Notes |

| Quantum Yield (Φ) | Data not available | - | - | The quantum yield of α-scission for structurally related phenyl-2,4,6-trimethylbenzoylphosphinates is reported to be approximately 0.35.[1] |

| Molar Extinction Coefficient (ε) | Data not available | - | - | This parameter is highly solvent-dependent and should be determined experimentally in the solvent of interest. |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) can be determined using Beer-Lambert's law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of solutions of this compound of known concentrations in the solvent of interest.

-

UV-Vis Spectroscopy: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear graph will be the molar extinction coefficient (ε).

Experimental Workflow for Molar Extinction Coefficient Determination

References

An In-Depth Technical Guide to 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

A Note on Identification: The initial CAS number provided, 945-31-3, does not correspond to a recognized chemical substance. This guide focuses on the compound identified by the chemical name: 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide and related quinolinone derivatives. This information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide belongs to the quinolinone class of heterocyclic compounds. The core structure consists of a quinoline ring system with a hydroxyl group at the 4-position, a methyl group at the 1-position (the nitrogen of the quinoline ring), and an oxo group at the 2-position. A carboxamide functional group is attached at the 3-position, with a phenyl group bonded to the amide nitrogen.

The presence of these functional groups imparts specific chemical properties that are of interest in medicinal chemistry. The quinolinone scaffold is recognized as a "privileged structure" due to its recurrence in various biologically active compounds.[1]

| Property | Value | Compound | Source |

| Molecular Formula | C₁₈H₁₆N₂O₃ | 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide | [] |

| Molecular Weight | 308.33 g/mol | 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide | [] |

| Density | 1.393 g/cm³ | 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide | [] |

| Molecular Formula | C₁₆H₁₂N₂O₄ | 4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | [3] |

| Molecular Weight | 296.28 g/mol | 4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | [3] |

| Molecular Formula | C₁₁H₉NO₄ | Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | [4] |

| Molecular Weight | 219.19 g/mol | Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | [4] |

| XLogP3 | 1.3 | Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | [4] |

The chemical structure of 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is depicted below.

Caption: 2D structure of 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide.

Synthesis and Experimental Protocols

The synthesis of 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide and its analogs can be achieved through multi-step synthetic routes. A common approach involves the construction of the quinolinone core followed by functionalization.

A plausible synthetic pathway for this class of compounds often starts from an appropriately substituted aniline and involves a cyclization reaction to form the quinolinone ring, followed by amidation. The Gould-Jacobs reaction is a well-established method for forming the 4-hydroxy-2-quinolone core.[5]

Caption: General synthetic workflow for the target compound.

The following is a generalized protocol for the synthesis of the 4-oxoquinoline core structure, which is a precursor to the final carboxamide product.[5]

-

Condensation: An N-methylaniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME) in a suitable solvent, such as ethanol, and heated to reflux. This step forms an anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate from the previous step is subjected to thermal cyclization. This is typically achieved by heating the compound in a high-boiling point solvent like diphenyl ether. The cyclization leads to the formation of the ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Purification: The crude product is often recrystallized from a suitable solvent, such as dimethylformamide, to yield the purified quinolinone ester.

The final step involves the conversion of the ester to the desired N-phenyl carboxamide.

-

Reaction Setup: The ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is dissolved in a high-boiling point solvent like diphenyl ether.

-

Amine Addition: Aniline is added to the reaction mixture.

-

Heating: The mixture is heated to a high temperature (e.g., 210 °C) to drive the amidation reaction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, often through recrystallization or column chromatography.

The structure of the synthesized compound and its intermediates would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as C=O (carbonyls), O-H (hydroxyl), and N-H (amide).

-

Elemental Analysis: Determines the elemental composition of the compound.

Biological Activity and Potential Applications

Derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been investigated for a range of biological activities, highlighting their potential in drug discovery.

Several studies have explored the anticancer potential of quinolinone derivatives. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy.[1] Additionally, certain 4-oxoquinoline-3-carboxamide derivatives have shown significant cytotoxic activity against gastric cancer cell lines.[5]

Research has also focused on the dual anti-inflammatory and antioxidant activities of N-substituted-4-hydroxy-2-quinolinones.[1] Some N-methyl and N-phenyl carboxamide derivatives have demonstrated potent antioxidant activity in assays such as the ABTS radical cation decolorization assay.[1]

The broader class of quinolones is well-known for its antibacterial properties, primarily through the inhibition of DNA gyrase.[6] While the specific compound of this guide is not a classic antibiotic, the quinolinone scaffold is a versatile platform for developing agents with various therapeutic applications, including potential antiviral and neuroprotective effects.[6]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide are not yet fully elucidated. However, based on studies of related compounds, several potential mechanisms can be proposed.

Caption: Potential mechanisms of action for quinolinone carboxamides.

As suggested by research on similar structures, the biological effects could be mediated through:

-

Enzyme Inhibition: Direct inhibition of kinases like PI3Kα, which are crucial in cell growth and proliferation pathways.[1]

-

Receptor Binding: Acting as ligands for receptors such as the cannabinoid receptor 2 (CB2R), which is involved in modulating inflammatory responses.[1]

-

Redox Modulation: Acting as antioxidants to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[1]

Further research is necessary to delineate the specific molecular targets and signaling cascades affected by 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound 4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide -... [chemdiv.com]

- 4. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4 | CID 54676766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,4,6-Trimethylpropiophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-trimethylpropiophenone, a widely used photoinitiator. While specific quantitative solubility data is not extensively published, this document outlines the compound's general solubility profile and furnishes a detailed experimental protocol for its precise determination in various organic solvents.

Introduction to this compound

This compound, also known as 1-(2,4,6-trimethylphenyl)propan-1-one, is a solid organic compound with the chemical formula C₁₂H₁₆O.[1] It functions as a Type I photoinitiator, meaning it undergoes cleavage upon exposure to ultraviolet light to generate free radicals, which in turn initiate polymerization. Its physical and chemical properties are summarized in the table below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its application and for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1] |

| CAS Number | 2040-15-5 | [3] |

| Appearance | Solid | |

| Melting Point | 71.5 °C | [4][5] |

| Boiling Point | 95-96 °C at 2.8 Torr | [4][5] |

| Density (Predicted) | 0.946 ± 0.06 g/cm³ | [4][5] |

Table 1: Physicochemical Properties of this compound

Solubility Profile

This compound is generally described as being soluble in most common organic solvents. This is expected given its molecular structure, which contains a substituted aromatic ring and a ketone functional group, lending it a degree of polarity while the hydrocarbon portions contribute to its nonpolar character.

| Solvent | Polarity | Expected Solubility |

| Acetone | Polar aprotic | High |

| Toluene | Nonpolar | High |

| Ethanol | Polar protic | Moderate to High |

| Methanol | Polar protic | Moderate |

| Ethyl Acetate | Moderately polar | High |

| Hexane | Nonpolar | Low to Moderate |

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and commonly used technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Securely cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the vials using a shaker, vortex mixer, or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature can be used to achieve clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While specific quantitative solubility values for this compound in common organic solvents are not widely reported in public literature, its chemical structure suggests good solubility in many organic media, particularly in polar aprotic and moderately polar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This guide serves as a valuable resource for researchers and professionals in optimizing the use of this important photoinitiator in their formulations and development processes.

References

- 1. This compound | C12H16O | CID 590158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,4,6-TRIMETHYL PROPIOPHENONE | 2040-15-5 [chemicalbook.com]

- 4. 2,4,6-TRIMETHYL PROPIOPHENONE CAS#: 2040-15-5 [m.chemicalbook.com]

- 5. 2,4,6-TRIMETHYL PROPIOPHENONE CAS#: 2040-15-5 [amp.chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4,6-Trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,4,6-trimethylpropiophenone. While specific experimental data on the thermal analysis of this compound is not extensively available in peer-reviewed literature, this document consolidates its known physical properties and presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) that are essential for its characterization. Furthermore, a hypothesized thermal decomposition pathway for this compound is proposed based on established principles of organic chemistry and data from structurally analogous aromatic ketones. This guide is intended to be a valuable resource for researchers and professionals requiring a foundational understanding and a practical framework for the thermal analysis of this compound.

Introduction

This compound, also known as ethyl mesityl ketone, is an aromatic ketone with the chemical formula C₁₂H₁₆O. Its structure features a propiophenone core with three methyl group substituents on the benzene ring. This compound and its derivatives are of interest in various fields, including organic synthesis and pharmaceutical development. An understanding of the thermal stability and decomposition behavior of such molecules is critical for ensuring safety, quality, and efficacy in their application, particularly in processes involving elevated temperatures such as synthesis, purification, and formulation.

Thermal analysis techniques like TGA and DSC provide crucial data on the material's response to heat, including decomposition temperatures, phase transitions, and reaction kinetics.[1] Analysis of the decomposition products, typically by hyphenated techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is vital for elucidating the degradation pathways and identifying potentially hazardous byproducts.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| CAS Number | 2040-15-5 |

| Appearance | Not specified (likely solid at room temp) |

| Melting Point | 71.5 °C |

| Boiling Point | 95-96 °C at 2.8 Torr |

| Density (Predicted) | 0.946 ± 0.06 g/cm³ |

Source: ChemicalBook, PubChem

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are necessary for obtaining accurate and reproducible data.[3] The following sections outline the methodologies for TGA, DSC, and GC-MS analysis applicable to organic compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and composition.[1]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Collection: Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the TGA and derivative thermogravimetric (DTG) curves.

References

In-Depth Technical Guide: The Norrish Type I Cleavage of 2,4,6-Trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Norrish Type I cleavage mechanism as it pertains to the aromatic ketone 2,4,6-trimethylpropiophenone. The document outlines the fundamental photochemical processes, presents available quantitative data, details experimental methodologies for studying these reactions, and provides visualizations of the key pathways.

Introduction to the Norrish Type I Reaction

The Norrish Type I reaction is a fundamental photochemical process of ketones and aldehydes that involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[1] This reaction proceeds through the excitation of the carbonyl compound to a singlet excited state (S₁) upon absorption of ultraviolet radiation. Subsequently, intersystem crossing (ISC) can lead to the formation of a more stable triplet excited state (T₁). Both the singlet and triplet excited states can undergo α-cleavage, yielding an acyl radical and an alkyl radical.[1]

For this compound, also known as ethyl mesityl ketone, the Norrish Type I cleavage results in the formation of a 2,4,6-trimethylbenzoyl radical and an ethyl radical. The steric hindrance provided by the ortho-methyl groups on the aromatic ring significantly influences the photochemical and photophysical properties of the ketone.

The Core Mechanism

The Norrish Type I cleavage of this compound can be summarized in the following key steps:

-

Photoexcitation: The ketone absorbs a photon, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital, resulting in an excited singlet state (¹n,π).

-

Intersystem Crossing (ISC): The excited singlet state can undergo a spin-flip to form the corresponding triplet state (³n,π*). For many aromatic ketones, this process is highly efficient.

-

α-Cleavage: The crucial carbon-carbon bond between the carbonyl group and the ethyl group breaks homolytically from either the singlet or triplet excited state. This cleavage yields a 2,4,6-trimethylbenzoyl radical and an ethyl radical.

-

Subsequent Radical Reactions: The resulting radicals can undergo several secondary reactions, including:

-

Decarbonylation: The 2,4,6-trimethylbenzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2,4,6-trimethylphenyl (mesityl) radical.

-

Radical Recombination: The initial radical pair can recombine to reform the starting ketone or combine in different ways to form other products.

-

Disproportionation: The radicals can undergo disproportionation reactions, leading to the formation of an aldehyde and an alkene.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules present in the reaction mixture.

-

Quantitative Data

While specific quantitative data for the Norrish Type I cleavage of this compound is not extensively available in the public literature, data from closely related compounds can provide valuable insights. For instance, the photolysis of phenyl-2,4,6-trimethylbenzoylphosphinates, which also generates the 2,4,6-trimethylbenzoyl radical, has been studied.

| Parameter | Value | Compound/System | Reference |

| Quantum Yield of α-Cleavage (Φα) | ~ 0.35 | Phenyl-2,4,6-trimethylbenzoylphosphinates | [2] |

This table summarizes the quantum yield for the formation of the 2,4,6-trimethylbenzoyl radical from a related compound, providing an estimate for the efficiency of the primary cleavage process.

Experimental Protocols

The study of Norrish Type I reactions involves specialized photochemical and analytical techniques. Below are detailed methodologies for key experiments.

Photolysis Experiment

Objective: To induce the Norrish Type I cleavage of this compound and collect samples for product analysis.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, hexane)

-

Quartz photoreactor vessel

-

Medium-pressure mercury lamp (e.g., 450 W) or a laser emitting at a suitable wavelength (e.g., 355 nm)

-

Inert gas (nitrogen or argon) for deoxygenation

-

Stirring apparatus

Procedure:

-

Prepare a solution of this compound of known concentration in the chosen solvent.

-

Transfer the solution to the quartz photoreactor vessel.

-

Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes to prevent quenching of the excited states by oxygen and to avoid side reactions.

-

Seal the reactor and place it in a photochemical reactor equipped with the light source and a cooling system to maintain a constant temperature.

-

Irradiate the solution for a predetermined period while continuously stirring.

-

At specific time intervals, withdraw aliquots of the reaction mixture for analysis.

-

Store the collected samples in the dark and under refrigeration to prevent further reaction before analysis.

Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the photoproducts of the Norrish Type I cleavage.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS)

Procedure:

-

Inject a small volume of the photolyzed sample into the GC-MS system.

-

The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

-

Identify the products by comparing their mass spectra with libraries of known compounds (e.g., NIST library) and their retention times with those of authentic standards, if available.

-

Quantify the products by integrating the peak areas in the chromatogram and using a calibration curve generated from standards of known concentration.

Transient Absorption Spectroscopy

Objective: To detect and characterize the transient radical intermediates formed during the photolysis.

Instrumentation:

-

Nanosecond or picosecond laser flash photolysis system

-

Pump laser to excite the sample (e.g., Nd:YAG laser at 355 nm)

-

Probe light source (e.g., xenon arc lamp)

-

Monochromator and detector (e.g., photomultiplier tube or CCD camera)

Procedure:

-

Place a deoxygenated solution of this compound in a quartz cuvette.

-

Excite the sample with a short pulse of light from the pump laser.

-

At a controlled time delay after the pump pulse, pass a beam of light from the probe source through the sample.

-

Measure the change in absorbance of the probe light as a function of wavelength to obtain the transient absorption spectrum.

-

By varying the delay time between the pump and probe pulses, the formation and decay kinetics of the transient species can be monitored.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the study of the Norrish Type I cleavage of this compound.

Caption: Norrish Type I cleavage mechanism of this compound.

Caption: Experimental workflow for studying the photolysis of this compound.

Conclusion

The Norrish Type I cleavage is a critical photochemical pathway for this compound, leading to the formation of reactive radical intermediates. Understanding this mechanism is essential for predicting the photostability of molecules containing this chromophore and for designing novel photoinitiators for polymerization processes. While specific quantitative data for this particular ketone remains somewhat elusive in readily accessible literature, the experimental protocols and mechanistic framework presented here provide a solid foundation for researchers and scientists in the fields of photochemistry and drug development to further investigate this and related systems. The combination of steady-state photolysis with product analysis and time-resolved spectroscopy is paramount for a comprehensive understanding of the intricate photochemical behavior of such molecules.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trimethylpropiophenone as a Photoinitiator for Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a cornerstone of modern material science, enabling the rapid, spatially-controlled curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal in diverse fields, including drug delivery, tissue engineering, 3D printing, and the manufacturing of medical devices. The choice of photoinitiator is critical to the success of any photopolymerization process, as it dictates the curing speed, depth of cure, and the final properties of the polymer.

This document provides detailed application notes and protocols for the use of 2,4,6-trimethylpropiophenone and its close analogue, 2,4,6-trimethylbenzophenone, as Type II photoinitiators. Due to the limited availability of specific data for this compound, this guide leverages data from the more extensively studied 2,4,6-trimethylbenzophenone and the broader class of benzophenone-based photoinitiators to provide a comprehensive and practical resource.

Physicochemical Properties

This compound is a propiophenone derivative with methyl groups at the 2, 4, and 6 positions of the phenyl ring. Its chemical structure and properties are closely related to 2,4,6-trimethylbenzophenone, a known Type II photoinitiator.

| Property | This compound | 2,4,6-Trimethylbenzophenone |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)propan-1-one[1] | Phenyl(2,4,6-trimethylphenyl)methanone[2] |

| Synonyms | 1-Mesitylpropan-1-one | Mesityl phenyl ketone, Benzoylmesitylene[2][3] |

| CAS Number | 2040-15-5[1][4][5] | 954-16-5[2][3][6] |

| Molecular Formula | C₁₂H₁₆O[1] | C₁₆H₁₆O[2][3] |

| Molecular Weight | 176.26 g/mol [1][5] | 224.30 g/mol [3] |

| Physical State | Not specified, likely liquid or low-melting solid | Component of liquid eutectic mixtures (e.g., Esacure TZT) |

| Solubility | Insoluble in water, soluble in most common organic solvents, monomers, and oligomers (inferred from Esacure TZT) | Insoluble in water, soluble in most common organic solvents, monomers, and oligomers (as a component of Esacure TZT) |

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound (and its benzophenone analogue) initiates polymerization through a bimolecular process. This process requires a co-initiator, typically a tertiary amine, which acts as a hydrogen donor.[7]

The mechanism proceeds as follows:

-

Photoexcitation: Upon absorption of UV light, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

-

Radical Generation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the photoinitiator and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization of monomers.[7]

UV-Vis Absorption

Comparative Performance of Related Photoinitiators

To provide context for the expected performance of this compound, the properties of other commercially available photoinitiators are summarized below.

| Photoinitiator | Type | λmax (nm) | Key Features |

| Benzophenone (BP) | II | ~254, ~345[7] | Standard Type II initiator, requires co-initiator, cost-effective.[7] |

| Esacure TZT | II | Not specified | Liquid eutectic mixture of 2,4,6-trimethylbenzophenone and 4-methylbenzophenone, high reactivity, low yellowing. |

| Irgacure 819 (BAPO) | I | 371-400[8] | Type I (cleavage) initiator, does not require a co-initiator, effective in pigmented systems.[8] |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | I | Not specified | Efficient Type I initiator, can be used for visible light curing.[9] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a photoinitiator and evaluating its performance.

6.1. General Formulation

A typical photopolymerizable formulation consists of:

-

Monomer/Oligomer: The polymerizable species (e.g., acrylates, methacrylates).

-

Photoinitiator: this compound (or a related compound like Esacure TZT).

-

Co-initiator: A hydrogen donor, typically a tertiary amine (e.g., triethylamine, ethyl 4-(dimethylamino)benzoate).

-

Additives (optional): Fillers, pigments, stabilizers, etc.

Recommended Concentrations:

-

Photoinitiator: 1-8% by weight of the monomer/oligomer.

-

Co-initiator: Typically used in a 1:1 or 2:1 molar ratio with the photoinitiator.

6.2. Protocol for Photopolymerization of an Acrylate Monomer

This protocol describes the photopolymerization of a model acrylate monomer, such as trimethylolpropane triacrylate (TMPTA), using a this compound/amine system.

Materials:

-

Trimethylolpropane triacrylate (TMPTA)

-

This compound

-

Ethyl 4-(dimethylamino)benzoate (EDB)

-

UV light source (e.g., 365 nm LED)

-

Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer

Procedure:

-

Formulation Preparation: Prepare the photopolymerizable resin by mixing TMPTA with the desired concentration of this compound (e.g., 2% w/w) and EDB (e.g., 2% w/w). Ensure complete dissolution of the photoinitiator and co-initiator.

-

Sample Preparation for RT-FTIR: Place a small drop of the resin between two polypropylene films. The sample thickness should be controlled (e.g., 20 µm) to ensure uniform light penetration.

-

RT-FTIR Analysis:

-

Place the sample in the RT-FTIR spectrometer.

-

Record an initial IR spectrum before UV exposure.

-

Initiate polymerization by turning on the UV light source.

-

Continuously record IR spectra at regular intervals during the irradiation.

-

-

Data Analysis:

Applications in Drug Development and Research

The use of this compound and related Type II photoinitiators is relevant in several areas of drug development and biomedical research:

-

Drug Delivery Systems: Photopolymerization can be used to encapsulate therapeutic agents within hydrogel matrices. The choice of a photoinitiator with low cytotoxicity is crucial in such applications.

-

Tissue Engineering: The fabrication of biocompatible scaffolds for cell culture and tissue regeneration often relies on photopolymerization. The curing parameters, influenced by the photoinitiator, can affect the mechanical properties and biocompatibility of the scaffold.

-

3D Bioprinting: In 3D bioprinting, a photoinitiator is required to crosslink the bioink after deposition. The efficiency of the photoinitiator impacts the printing speed and the resolution of the printed construct.

-

Medical Device Manufacturing: Photopolymerization is used to create a variety of medical devices with high precision. The photoinitiator influences the material properties and the biocompatibility of the final device.

Safety Considerations

As with all chemicals, appropriate safety precautions should be taken when handling this compound and its formulations. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding direct skin contact. For applications involving biological systems, the potential for migration of unreacted photoinitiator and its byproducts should be carefully evaluated.

Conclusion

This compound, as a representative of the substituted benzophenone class of Type II photoinitiators, offers a viable option for initiating photopolymerization in a variety of applications. While specific performance data for this compound is limited, a thorough understanding of the Type II mechanism and data from closely related compounds provide a strong foundation for its effective use. The experimental protocols outlined in this document offer a starting point for researchers to explore the potential of this compound in their specific formulations and applications. Further research to characterize its photochemical properties and polymerization kinetics is encouraged to fully realize its potential in advanced material design and development.

References

- 1. This compound | C12H16O | CID 590158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethylbenzophenone | C16H16O | CID 70380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzophenone, 2,4,6-trimethyl- [webbook.nist.gov]

- 4. store.genprice.com [store.genprice.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,4,6-Trimethylbenzophenone | 954-16-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator [mdpi.com]

- 9. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for 3D Printing Resins Formulated with 2,4,6-Trimethylbenzoyl Diphenylphosphine Oxide (TPO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and utilizing 3D printing resins containing the photoinitiator 2,4,6-Trimethylbenzoyl diphenylphosphine oxide (TPO). TPO is a highly efficient Norrish Type I photoinitiator widely used in stereolithography (SLA) and digital light processing (DLP) 3D printing due to its excellent light absorption properties in the near-UV and visible light spectrum (380-405 nm), making it compatible with a wide range of common 3D printers.[1][2][3][4]

Overview of TPO in Photopolymerization

Upon exposure to UV light, TPO undergoes a cleavage reaction, generating two free radicals that initiate the polymerization of monomer and oligomer chains, leading to the solidification of the resin.[1][4] This process, known as photopolymerization, is the fundamental principle behind SLA and DLP 3D printing technologies. The concentration of TPO in a resin formulation is a critical parameter that significantly influences the curing speed, depth of cure, and the final mechanical properties of the printed object.[1][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3D printing resins formulated with TPO.

Table 1: Influence of TPO Concentration on Mechanical Properties and Degree of Conversion (DC)

| TPO Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Knoop Microhardness (KHN) | Degree of Conversion (%) | Reference |

| 1 | 61.09 - 75.65 | 1.21 - 1.45 | - | ~55 - 60 | [5] |

| 2 | 78.53 | 1.51 | - | ~58 - 62 | [5] |

| 3 | 82.25 | 1.57 | - | ~60 - 65 | [5] |

| 0.15 | - | - | - | 4.2 (Cure Depth µm) | [1] |

| 0.5 | - | - | - | 77.0 (Cure Depth µm) | [1] |

| 0.6 | - | - | - | 90.6 (Cure Depth µm) | [1] |

| 1.08 | - | - | - | Plateau for unfilled resins | [6] |

| 1.50 | - | - | - | Plateau for filled resins | [6] |

Table 2: Example Resin Formulations with TPO

| Component | Formulation 1 (Dental Provisional)[3][5] | Formulation 2 (General Purpose)[7] | Formulation 3 (Biobased)[8] |

| Oligomer/Monomer | |||

| Urethane dimethacrylate (UDMA) | 60 wt% | - | - |

| Triethylene glycol dimethacrylate (TEGDMA) | 40 wt% | - | - |

| Di(trimethylolpropane) tetraacrylate (DTPTA) | - | 24 g | - |

| Trimethylolpropane ethoxylate triacrylate (TPET) | - | 24 g | - |

| 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BACA) | - | 12 g | - |

| Biobased Acrylates | - | - | 34-67% |

| Photoinitiator | |||

| TPO | 1 - 3 wt% | 0.4 w/w% | 0.40 w/w% |

| Additives | |||

| Butylated hydroxytoluene (BHT) (Inhibitor) | 0.01 wt% | - | - |

| Silanized barium glass (Filler) | 5 wt% | - | - |

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) (UV Absorber) | - | 96 mg (0.16% w/w) | 0.16 w/w% |

| Viscosity | Not Specified | 286 cP | 0.14–4.6 Pa·s |

Experimental Protocols

Protocol for Resin Formulation

This protocol outlines the steps for preparing a custom 3D printing resin containing TPO.

Materials:

-

Monomers and oligomers (e.g., UDMA, TEGDMA, PEGDA)

-

2,4,6-Trimethylbenzoyl diphenylphosphine oxide (TPO)

-

Additives (e.g., inhibitors like BHT, UV blockers, fillers)

-

Amber glass bottle or other UV-blocking container

-

Magnetic stirrer and stir bar or a planetary mixer

-

Weighing scale

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Work in an area with minimal UV light exposure to prevent premature polymerization.

-

Monomer/Oligomer Mixing: Weigh the desired amounts of liquid monomers and oligomers and add them to the amber glass bottle.

-

Mixing: Place the magnetic stir bar in the bottle and mix the components on a magnetic stirrer for at least 5 minutes until a homogeneous solution is formed. For higher viscosity resins, a planetary mixer is recommended.[3]

-

Photoinitiator Addition: Weigh the TPO powder and add it to the monomer/oligomer mixture. Continue stirring until the TPO is completely dissolved. This may take a significant amount of time depending on the concentration and the viscosity of the resin. Sonication can be used to expedite the dissolution of TPO.[7]

-

Additive Incorporation: Add any other components such as inhibitors, UV blockers, or fillers to the mixture. If using fillers, ensure they are well-dispersed to avoid settling.

-

Final Mixing: Continue stirring the final formulation for at least 15-30 minutes to ensure complete homogeneity.

-

Storage: Store the formulated resin in a sealed, UV-blocking container in a cool, dark place.

Protocol for 3D Printing and Post-Processing

This protocol describes the general workflow for printing and post-curing objects using a custom TPO-based resin.

Equipment:

-

SLA or DLP 3D printer (e.g., Formlabs, Anycubic)

-

Slicing software (e.g., PreForm, Chitubox)

-

Washing station with isopropyl alcohol (IPA) or a suitable alternative

-

UV curing chamber (405 nm wavelength recommended)

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Model Preparation: Create or obtain a 3D model in .stl or .obj format.

-

Slicing: Import the model into the slicing software. Orient the model and add support structures as needed. Set the printing parameters, including layer height and exposure time. A resin exposure test is recommended to determine the optimal settings for a new resin formulation.[9]

-

Printing: Pour the formulated resin into the printer's resin tank. Start the printing process.

-

Part Removal: Once printing is complete, carefully remove the build platform and detach the printed object.

-

Washing: Submerge the printed object in a container of IPA and agitate for 5-10 minutes to remove any uncured resin from the surface. A two-stage washing process with fresh IPA is recommended for optimal cleaning.[8][10]

-

Drying: Remove the object from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the process.

-

Support Removal: Carefully remove the support structures from the dried object using flush cutters.

-

Post-Curing: Place the object in a UV curing chamber and expose it to 405 nm UV light for a specified duration (e.g., 10-60 minutes). Post-curing is crucial for achieving the final mechanical properties and ensuring biocompatibility by minimizing residual monomers.[5][8][11] The optimal post-curing time should be determined experimentally.

Visualizations

Photopolymerization Initiation Pathway

Caption: Free-radical photopolymerization initiated by TPO.

Experimental Workflow

Caption: Workflow for formulating and testing TPO-based 3D printing resins.

References

- 1. researchgate.net [researchgate.net]

- 2. uvebtech.com [uvebtech.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing the concentration of 2,4,6-trimethylbenzoyldiphenylphosphine oxide initiator in composite resins in relation to monomer conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optical Approach to Resin Formulation for 3D Printed Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ifun3d.com [ifun3d.com]

- 10. reddit.com [reddit.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for 2,4,6-Trimethylpropiophenone in the Curing of Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trimethylpropiophenone as a photoinitiator for the ultraviolet (UV) curing of coatings and adhesives. This document details the underlying chemical principles, offers starting formulations, and provides explicit experimental protocols for performance evaluation.

Introduction to this compound and UV Curing

This compound is a highly efficient Norrish Type I photoinitiator used to initiate the free-radical polymerization of functionalized monomers and oligomers upon exposure to UV light. This rapid, solvent-free curing technology is widely employed in the formulation of high-performance coatings and adhesives, offering advantages such as fast processing times, low energy consumption, and reduced environmental impact.

Upon absorption of UV radiation, this compound undergoes an α-cleavage reaction, generating two free radical species that subsequently initiate the polymerization of acrylate or other unsaturated functional groups within the formulation. This process leads to the rapid transformation of the liquid formulation into a solid, cross-linked polymer network.

Mechanism of Photoinitiation

The photoinitiation process of this compound follows a Norrish Type I cleavage mechanism. The steps are illustrated in the diagram below.

Representative Performance Data

The concentration of this compound and the UV curing conditions significantly impact the final properties of the cured coating or adhesive. The following tables provide representative data for a clear acrylate-based coating.

Table 1: Effect of Photoinitiator Concentration on Curing Properties

| Photoinitiator Conc. (% w/w) | UV Dose (mJ/cm²) | Tack-Free Time (s) | Pencil Hardness (ASTM D3363) |

| 1.0 | 500 | 15 | F |

| 2.0 | 500 | 8 | H |

| 3.0 | 500 | 4 | 2H |

| 4.0 | 500 | 3 | 2H |

Table 2: Influence of UV Dose on Coating Performance (3% w/w Photoinitiator)

| UV Dose (mJ/cm²) | Curing Speed (m/min) | Adhesion (Cross-hatch, ASTM D3359) | Solvent Resistance (MEK Double Rubs) |

| 250 | 5 | 3B | 50 |

| 500 | 10 | 5B | >100 |

| 750 | 15 | 5B | >200 |

| 1000 | 20 | 5B | >200 |

Experimental Protocols

The following protocols describe the preparation of a UV-curable formulation and the subsequent testing of the cured film's properties.

Protocol 1: Preparation of a UV-Curable Clear Coating

Materials:

-

Urethane Acrylate Oligomer (e.g., 60% w/w)

-

Reactive Diluent Monomer (e.g., Trimethylolpropane Triacrylate, TMPTA, 37% w/w)

-

This compound (3% w/w)

-

Adhesion Promoter (optional, e.g., 1-2% w/w)

-

Glass or metal substrate panels

-

Film applicator (e.g., 25 µm wire-wound bar)

-

UV curing system (e.g., medium-pressure mercury lamp)

Procedure:

-

In a light-blocking container, combine the urethane acrylate oligomer and the reactive diluent monomer.

-

Mix thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous solution is obtained.

-

Add the this compound and the optional adhesion promoter to the mixture.

-

Continue mixing until all components are fully dissolved.

-

Apply the formulation to a clean substrate panel using a film applicator to ensure a uniform thickness.

-

Cure the coated panel by passing it under the UV lamp at a defined speed and intensity to achieve the desired UV dose.

Protocol 2: Evaluation of Cured Film Properties

1. Tack-Free Time:

-

Immediately after UV exposure, gently touch the surface of the coating with a cotton ball.

-

The tack-free time is the point at which no fibers from the cotton ball adhere to the surface.

2. Pencil Hardness (ASTM D3363):

-

A set of calibrated pencils with increasing hardness (from 6B to 6H) is used.

-

The pencils are pushed across the cured coating surface at a 45-degree angle.

-

The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.

3. Adhesion (Cross-Hatch Test, ASTM D3359):

-

A lattice pattern is cut into the cured coating using a special cross-hatch cutter.

-

A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

-

Adhesion is assessed based on the amount of coating removed by the tape, with a 5B rating indicating no detachment.

4. Solvent Resistance (MEK Double Rub Test):

-

A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the cured surface with a consistent pressure.

-